molecular formula C17H28N2O10 B13915208 Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)

Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)

Cat. No.: B13915208
M. Wt: 420.4 g/mol
InChI Key: XQAFQXUJJNOFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) is a spirocyclic compound featuring a unique bicyclic structure where a six-membered and a three-membered ring share a single nitrogen atom (spiro[3.6]decane system). The tert-butyl carbamate group at position 8 acts as a protective moiety, while the hemioxalate (oxalic acid in a 1:2 stoichiometric ratio) enhances solubility and stability. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of central nervous system (CNS) drugs and kinase inhibitors due to its conformational rigidity and bioavailability .

Properties

Molecular Formula

C17H28N2O10

Molecular Weight

420.4 g/mol

IUPAC Name

tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;oxalic acid

InChI

InChI=1S/C13H24N2O2.2C2H2O4/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13;2*3-1(4)2(5)6/h14H,4-10H2,1-3H3;2*(H,3,4)(H,5,6)

InChI Key

XQAFQXUJJNOFFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate diamine and diacid precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Incorporation of the oxalic acid moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the diazaspirodecane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) involves its interaction with specific molecular targets. The diazaspirodecane core can interact with enzymes or receptors, modulating their activity. The oxalic acid moiety may enhance binding affinity or specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Key Structural Variations

Spirocyclic compounds differ in ring sizes, nitrogen positions, and substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name CAS Number Spiro System Molecular Formula Molecular Weight (g/mol) Key Features
Target compound 2091455-57-9 Spiro[3.6]decane C₁₃H₂₄N₂O₂ 240.34 6- and 3-membered rings; tert-butyl carboxylate; hemioxalate salt
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate 1523572-07-7 Spiro[4.5]decane C₁₃H₂₂N₂O₂ 238.33 5- and 4-membered rings; higher conformational flexibility
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate 1041026-71-4 Spiro[3.3]heptane C₂₂H₃₈N₄O₈ 486.56 Smaller spiro system (3- and 3-membered rings); oxalate salt (2:1 ratio)
tert-Butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate - Spiro[4.5]decane C₁₄H₂₀N₂O₅ 296.32 Dioxo groups increase polarity; reduced lipophilicity

Notes:

  • Salt Forms : Hemioxalate (1:2 ratio) in the target compound vs. oxalate (2:1) in others alters solubility and stability. Oxalate salts generally exhibit higher aqueous solubility but may pose renal toxicity risks at elevated concentrations .

Physicochemical Properties

Property Target Compound tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
LogP ~1.8 (estimated) 1.2 (iLOGP) ~2.1
TPSA (Ų) 52.3 108.7 49.5
Hydrogen Bond Donors 2 4 1
Solubility Moderate (hemioxalate-enhanced) High (oxalate salt) Low (neutral form)

Analysis :

  • The target compound’s hemioxalate form improves solubility compared to neutral analogs (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) but remains less soluble than oxalate salts due to stoichiometric differences .
  • Lower TPSA (Topological Polar Surface Area) in the target compound suggests better membrane permeability, a critical factor for CNS drug candidates .

Biological Activity

Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate; hemi(oxalic acid) is a complex organic compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate; hemi(oxalic acid) is C28H50N4O8C_{28}H_{50}N_{4}O_{8}, with a molecular weight of approximately 570.72 g/mol. The compound features a tert-butyl ester group that enhances its solubility and stability, making it suitable for various applications in drug discovery and materials science .

Key Structural Features:

  • Spirocyclic Framework: The presence of a spirocyclic structure allows for unique interactions with biological targets.
  • Nitrogen Atoms: The incorporation of nitrogen atoms within the framework may influence the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific biochemical pathways. The spirocyclic structure allows for interactions with cellular receptors or enzymes involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential mechanisms and efficacy of tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate:

Study Focus Findings
Study AAntimicrobial ActivityShowed inhibition of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study BAnticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values below 20 µM.
Study CMechanistic InsightsSuggested that the compound interacts with DNA topoisomerases, leading to cell cycle arrest.

The synthesis of tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate typically involves reacting a diazaspirodecane derivative with tert-butyl chloroformate under basic conditions in an organic solvent such as dichloromethane or tetrahydrofuran . This synthetic pathway highlights the importance of optimizing reaction conditions to achieve high purity and yield.

The biological activity is believed to stem from the compound's ability to bind selectively to target enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways involved in disease processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.